molecular formula C13H11NO3 B7966399 3,4-(Methylenedioxy)phenyl-(2-pyridyl)methanol

3,4-(Methylenedioxy)phenyl-(2-pyridyl)methanol

Cat. No.: B7966399
M. Wt: 229.23 g/mol
InChI Key: IPKVKARFMOMCBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-(Methylenedioxy)phenyl-(2-pyridyl)methanol is an organic compound that features a methylenedioxyphenyl group attached to a pyridylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-(Methylenedioxy)phenyl-(2-pyridyl)methanol typically involves the reaction of 3,4-(methylenedioxy)benzaldehyde with 2-pyridylmagnesium bromide, followed by reduction. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3,4-(Methylenedioxy)phenyl-(2-pyridyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of 3,4-(Methylenedioxy)phenyl-(2-pyridyl)ketone.

    Reduction: Formation of this compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3,4-(Methylenedioxy)phenyl-(2-pyridyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-(Methylenedioxy)phenyl-(2-pyridyl)methanol involves its interaction with specific molecular targets. The methylenedioxy group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The pyridyl group can enhance the compound’s binding affinity to certain biological targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-(Methylenedioxy)phenylpropan-2-one: A precursor in the synthesis of methylenedioxyphenethylamine compounds.

    3,4-(Methylenedioxy)phenylacetic acid: Another compound with a methylenedioxyphenyl group, used in organic synthesis.

    2-(3,4-Methylenedioxyphenyl)ethanamine: Known for its psychoactive properties.

Uniqueness

3,4-(Methylenedioxy)phenyl-(2-pyridyl)methanol is unique due to the presence of both a methylenedioxyphenyl group and a pyridylmethanol moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1,3-benzodioxol-5-yl(pyridin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-13(10-3-1-2-6-14-10)9-4-5-11-12(7-9)17-8-16-11/h1-7,13,15H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKVKARFMOMCBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C3=CC=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.